molecular formula C17H12N2O2S B11477592 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile

4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile

Cat. No.: B11477592
M. Wt: 308.4 g/mol
InChI Key: QDDUQPVTFBHIKP-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a pyridine ring substituted with methoxyphenyl and thienyl groups

Preparation Methods

The synthesis of 4-(2-methoxyphenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and thienyl groups can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with different substituents. For example:

    4-(2-Hydroxyphenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2-Methoxyphenyl)-2-oxo-6-(2-furyl)-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a furan ring instead of a thienyl ring. The uniqueness of 4-(2-methoxyphenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N2O2S/c1-21-15-6-3-2-5-11(15)12-9-14(16-7-4-8-22-16)19-17(20)13(12)10-18/h2-9H,1H3,(H,19,20)

InChI Key

QDDUQPVTFBHIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N

Origin of Product

United States

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